molecular formula C19H19N3O3S3 B2570526 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide CAS No. 476667-60-4

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B2570526
CAS No.: 476667-60-4
M. Wt: 433.56
InChI Key: HVZIRDAKUXULTC-GDNBJRDFSA-N
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Description

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a novel, potent, and selective histone deacetylase 6 (HDAC6) inhibitor researched for its anti-cancer properties. Its primary mechanism of action involves the chelation of the zinc ion within the catalytic domain of HDAC6, leading to the accumulation of acetylated tubulin and subsequent disruption of cellular processes critical for cancer cell survival and proliferation. Preclinical studies highlight its efficacy in inducing apoptosis and overcoming drug resistance, such as bortezomib resistance, in hematological malignancies like multiple myeloma and leukemia. Research published in the journal 'Molecules' demonstrates that this compound can inhibit HDAC6 with high specificity, showing minimal effects on other HDAC isoforms, which may translate to a more favorable toxicity profile in research models. Its value to researchers lies in its utility as a targeted chemical probe to elucidate the specific roles of HDAC6 in oncogenesis, protein aggregation, and cell motility, providing insights for potential therapeutic strategies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-12-11-27-18(20-12)21-16(23)7-4-8-22-17(24)15(28-19(22)26)10-13-5-3-6-14(9-13)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIRDAKUXULTC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Final Coupling: The final step involves coupling the thiazolidine and thiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Physicochemical Properties
Property Target Compound Compound 9g ZINC2276779
Molecular Weight 487.58 g/mol 443.15 g/mol 399.48 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 7 6 5
Rotatable Bonds 6 5 4

Key Observations :

  • Higher molecular weight and LogP of the target compound suggest improved lipophilicity for membrane interaction.
  • Increased rotatable bonds may reduce crystallinity, aiding solubility.

Biological Activity

The compound 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide , with CAS No. 381691-83-4, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₁₅N₁O₄S₂
Molecular Weight337.41 g/mol
CAS Number381691-83-4
StructureChemical Structure

1. Antioxidant Activity

Thiazolidinone derivatives, including the target compound, have shown promising antioxidant properties. Research indicates that modifications at specific positions on the thiazolidinone scaffold can significantly enhance antioxidant activity. For instance, compounds with hydroxyphenyl substitutions exhibit increased inhibition of lipid peroxidation, suggesting a potential role in mitigating oxidative stress-related cellular damage .

2. Antimicrobial Effects

The compound has demonstrated antibacterial and antifungal activities in various studies. A study on thiazolidinone derivatives reported effective inhibition against several bacterial strains, highlighting their potential as therapeutic agents in treating infections . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

3. Anticancer Properties

Recent investigations have focused on the anticancer potential of thiazolidinones. The compound's structural characteristics allow it to interact with specific molecular targets involved in cancer progression. For example, it has been shown to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in tumor growth and metastasis . In vitro studies reported IC50 values ranging from 0.11 to 0.42 µM against various cancer cell lines (e.g., MCF-7 and HT-29), indicating potent cytotoxic effects .

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The target compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.16 µM. Additionally, it showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Insights

In another investigation involving zebrafish models, the compound's effects on reproductive tissues were examined. The results indicated that exposure led to mitochondrial damage in Sertoli cells, raising concerns regarding its safety profile in pharmaceutical applications . This study underscores the need for thorough toxicity assessments alongside efficacy evaluations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this thiazolidinone derivative, and how can reaction conditions be systematically optimized?

  • Methodology : The compound can be synthesized via a multi-step condensation process. For example, thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) react with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours). Subsequent recrystallization in DMF-ethanol yields the thiazolidinone core . To optimize reaction parameters (temperature, solvent ratios, stoichiometry), employ Design of Experiments (DoE) frameworks, as demonstrated in flow-chemistry protocols for similar heterocyclic systems .
  • Key Data :

ParameterOptimal RangeReference
Reaction Temperature80–100°C
Solvent Ratio (DMF:AcOH)1:2
Reflux Duration2–4 hours

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the Z-configuration of the methoxyphenylmethylidene moiety?

  • Methodology :

  • ¹H NMR : The Z-configuration is confirmed by coupling constants (J = 10–12 Hz) between the vinylic proton (C=CH-) and adjacent protons, with characteristic deshielding (~δ 7.5–8.5 ppm) .
  • IR : The thione (C=S) stretch appears at ~1200–1250 cm⁻¹, while the carbonyl (C=O) of the thiazolidinone ring absorbs at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., M+1 ion at m/z 505.2 for C₂₃H₂₃N₃O₃S₂) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly the spatial arrangement of the thiazole-thiazolidinone system?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For example, (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one (a structural analog) was resolved with SHELX, showing a dihedral angle of 15.2° between the thiazolidinone and aryl rings .
  • Software : WinGX suite for data integration and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact biological activity, and what SAR models apply?

  • Methodology : Compare analogs like (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one (antimicrobial EC₅₀ = 12.5 µg/mL) and 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxothiazolidin-4-one (oxidation-sensitive quinone precursor) . Use molecular docking to assess interactions with targets (e.g., bacterial enzymes or kinase domains).
  • Key Finding : Electron-withdrawing groups (e.g., Cl, I) enhance electrophilicity, improving target binding but increasing metabolic instability .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

  • Case Study : A thiazolidinone-azo derivative showed potent in vitro antioxidant activity (IC₅₀ = 8.2 µM) but poor in vivo efficacy due to rapid glucuronidation .
  • Resolution : Use metabolic stability assays (e.g., microsomal incubation) and structural modifications (e.g., methylthiazole substitution for steric protection) to enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical models are effective for optimizing yield in multi-step syntheses?

  • Approach : Apply response surface methodology (RSM) with central composite design (CCD). For example, a thiazolidinone synthesis achieved 82% yield after optimizing temperature (90°C), catalyst loading (5 mol%), and solvent polarity (DMF ε = 37) .

Q. How can computational tools predict regioselectivity in electrophilic substitution reactions of the methoxyphenyl group?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron density hotspots. The 3-methoxy group directs electrophiles to the para position (activation energy ΔE = 18.3 kcal/mol) .

Analytical Challenges

Q. What chromatographic methods separate stereoisomers of this compound?

  • Protocol : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (mobile phase: hexane/isopropanol 85:15, flow rate 1.0 mL/min). Retention times differ by ~2.5 minutes for Z/E isomers .

Q. How does the sulfanylidene group influence redox behavior in electrochemical assays?

  • Findings : Cyclic voltammetry reveals two oxidation peaks at +0.45 V (thione → sulfoxide) and +1.2 V (aryl ring oxidation), confirmed by controlled-potential electrolysis .

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